![molecular formula C18H19N5O B2710733 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207039-61-9](/img/no-structure.png)

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

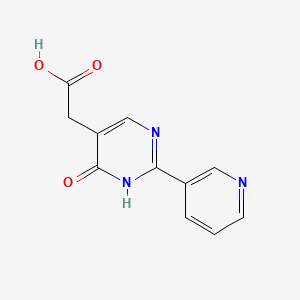

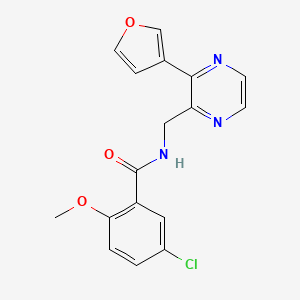

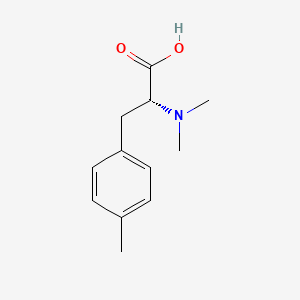

The compound “5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has an amide group (-CONH-), a triazole ring (a five-membered ring containing three nitrogen atoms), and aromatic rings with methyl groups attached .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. Attached to this ring would be an amide group and aromatic rings with methyl groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the triazole ring, and the aromatic rings. The electron-rich nitrogen atoms in the triazole ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown to possess good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer and Anti-Inflammatory Agents

A series of functionalized amino acid derivatives, including those similar to the specified compound, were synthesized and assessed for their cytotoxicity against human cancer cell lines. Some of these compounds demonstrated promising cytotoxicity, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).

Antimicrobial Agents Discovery

Research into novel 1H-1,2,3-triazole-4-carboxamides, akin to the compound of interest, has unveiled their promise as antimicrobial agents. These compounds have been tested against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating moderate to good activities and indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to the specified compound, have been synthesized and tested for their anti-influenza A virus activity. Some compounds showed significant antiviral activities, suggesting their potential use in treating viral infections (Hebishy et al., 2020).

Schiff Base Sulfur Ether Derivatives

Research into Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, related to the compound , has shown that some of these compounds exhibit 100% antifungal activity against certain strains at specific concentrations, demonstrating their potential as antifungal agents (Yu-gu, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3,4-dimethylaniline with 3-methylbenzoic acid to form the corresponding amide. This amide is then reacted with sodium azide and copper sulfate to form the triazole ring. Finally, the carboxylic acid group is converted to the carboxamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "3,4-dimethylaniline", "3-methylbenzoic acid", "sodium azide", "copper sulfate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: 3,4-dimethylaniline is reacted with 3-methylbenzoic acid in the presence of a coupling agent such as DCC and NHS to form the corresponding amide.", "Step 2: The amide is then reacted with sodium azide and copper sulfate to form the triazole ring.", "Step 3: Finally, the carboxylic acid group is converted to the carboxamide using a coupling agent such as DCC and NHS." ] } | |

Numéro CAS |

1207039-61-9 |

Nom du produit |

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |

Formule moléculaire |

C18H19N5O |

Poids moléculaire |

321.384 |

Nom IUPAC |

5-(3,4-dimethylanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H19N5O/c1-11-5-4-6-14(9-11)20-18(24)16-17(22-23-21-16)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |

Clé InChI |

DMJOYHWYMPTPIO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)

![(4-((4-chlorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2710657.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2710660.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2710662.png)

![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)